2-Thiouracil

Description

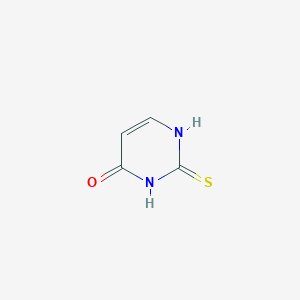

Structure

3D Structure

Propriétés

IUPAC Name |

2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021347 | |

| Record name | Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |

CAS No. |

141-90-2 | |

| Record name | Thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Strategies and Chemical Modification Research

Direct Synthesis Approaches to 2-Thiouracil (B1096)

The synthesis of this compound, a pyrimidine (B1678525) analog structurally similar to the RNA component uracil (B121893), has been approached through various chemical methodologies. chemicalbook.com One established method involves the condensation of thiourea (B124793) with acids such as malic, maleic, or propiolic acid under acidic conditions. tandfonline.com Another strategy relies on the cyclization of N-substituted urea (B33335) derivatives. tandfonline.com

Modern advancements have focused on improving efficiency and simplifying procedures. A notable method describes the synthesis of this compound from Meldrum's acid and thiourea in a two-step process under neutral, organic media. tandfonline.com This approach is advantageous due to the ready availability of starting materials and the simplicity of product isolation. tandfonline.com The synthesis proceeds through an intermediate thioureide, which is formed in a one-pot reaction from Meldrum's acid, trimethyl orthoformate, and thiourea. tandfonline.com This intermediate is then isolated and undergoes thermal cyclization in diphenyl ether to yield this compound. tandfonline.com

Alternative synthetic routes have also been developed. One such scheme involves refluxing a resin suspension in triethyl orthoformate, followed by the addition of urea and a further reflux period. chemicalbook.com The resulting product on the resin is then cyclized thermally in an oil bath at high temperatures to produce this compound. chemicalbook.com

Synthesis of this compound Derivatives

This compound's structure, featuring sulfur, nitrogen, and oxygen atoms, makes it a versatile building block for creating a wide array of derivatives. encyclopedia.pubchemicalbook.com Its ability to act as a ligand in coordination chemistry and as a scaffold for various pharmacologically relevant moieties has driven extensive research into its chemical modification. chemicalbook.com

This compound and its derivatives are of significant interest in coordination chemistry as they possess multiple donor atoms (two nitrogen atoms, one oxygen, and one sulfur) available for binding with metal ions. encyclopedia.pub A diverse range of metal complexes have been synthesized, incorporating metals such as Copper (Cu), Palladium (Pd), Gold (Au), Nickel (Ni), Cobalt (Co), Zinc (Zn), Manganese (Mn), Cadmium (Cd), Ruthenium (Ru), and Tungsten (W). encyclopedia.pubmdpi.comnih.govmdpi.com The synthesis of these complexes often involves mixing a solution of the this compound derivative with a metal salt in a suitable solvent system, sometimes at elevated temperatures. encyclopedia.pubmdpi.com For instance, some complexes have been formed by reacting the ligand in 2-propanol with the metal salt in ethanol (B145695) at 70°C. encyclopedia.pubmdpi.com Researchers have successfully synthesized complexes with this compound itself, as well as with its derivatives like 6-methyl-2-thiouracil, 6-propyl-2-thiouracil, 5-carboxy-2-thiouracil, and 6-amino-2-thiouracil (B86922). encyclopedia.pubmdpi.commdpi.com

The coordination behavior of this compound and its derivatives is highly versatile, exhibiting monodentate, bidentate, and even tridentate binding modes. encyclopedia.pubmdpi.com The specific atoms involved in coordination (S, N, or O) depend on several factors, including the metal ion, the specific derivative used, and the reaction conditions.

Monodentate Coordination: In many instances, the thiouracil ligand binds to the metal center through a single atom. Coordination through the sulfur atom is common and has been observed in complexes with W(CO)₅, Ru(II), Cu(I), Sn(IV), Pt(II), and Pd(II). encyclopedia.pubmdpi.commdpi.com Monodentate coordination can also occur through the N1 atom (seen in a Cu(I) complex), the N3 atom (in a Pd(II) complex), or an oxygen atom (in complexes with Co(II), Ni(II), Mn(II), and Zn(II)). mdpi.com

Bidentate Coordination: Bidentate chelation is also frequently observed. In simple complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), this compound acts as a bidentate ligand, coordinating through the sulfur and one nitrogen atom. asianpubs.org In mixed ligand complexes involving alanine (B10760859), Cu(II) and Ni(II) complexes show coordination from a carbonyl oxygen and a nitrogen atom, while the Co(II) complex involves coordination via the sulfur and nitrogen atoms. encyclopedia.pubmdpi.com A Zn(II) complex with 6-amino-2-thiouracil demonstrated bidentate chelation through the S2 and N1 atoms. encyclopedia.pub

Tridentate Coordination: In some cases, the ligand can coordinate through three donor sites. A mixed ligand complex of Zn(II) with alanine and this compound displayed tridentate behavior, coordinating through O, S, and N atoms. encyclopedia.pubmdpi.com

The geometry of the resulting metal complexes varies, with octahedral and tetrahedral arrangements being common. encyclopedia.pubmdpi.compreprints.org For example, mixed ligand complexes of Cu(II), Co(II), and Zn(II) with uracil, and Ni(II) and Zn(II) with thiouracil, tend to exhibit octahedral geometry. encyclopedia.pubmdpi.com

| Metal Ion | This compound Derivative | Coordination Mode | Coordinating Atoms | Reference |

| W(V) | This compound | Monodentate | S | mdpi.com, encyclopedia.pub |

| Cu(II), Pd(II), Au(III) | This compound | Bidentate | S, O (for Cu); S, N (for Au) | encyclopedia.pub, researchgate.net |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | This compound | Bidentate | S, N | asianpubs.org |

| Co(II) | This compound (with alanine) | Bidentate | S, N | mdpi.com, encyclopedia.pub |

| Cu(II), Ni(II) | This compound (with alanine) | Bidentate | O, N | mdpi.com, encyclopedia.pub |

| Zn(II) | This compound (with alanine) | Tridentate | O, S, N | mdpi.com, encyclopedia.pub |

| Zn(II) | 6-amino-2-thiouracil | Bidentate | S, N | encyclopedia.pub |

| Cu(II) | 6-propyl-2-thiouracil | Monodentate | S | mdpi.com |

A significant area of research involves the synthesis of this compound-5-sulfonamide derivatives. mdpi.comnih.govnih.govmdpi.com The synthetic strategy generally begins with the chlorosulfonation of a this compound derivative. mdpi.com The pyrimidine nucleus itself is relatively inert to common electrophilic substitution reactions due to the electron-withdrawing effects of the two nitrogen atoms. mdpi.com However, the presence of electron-releasing groups in this compound facilitates this reaction. mdpi.com

The key starting material, this compound-5-sulfonyl chloride, is prepared by reacting this compound or 6-methyl-2-thiouracil with chlorosulfonic acid, typically by heating at 120°C. mdpi.commdpi.com This sulfonyl chloride intermediate is then reacted with a variety of aromatic and heterocyclic amines in a solvent like absolute ethanol with pyridine (B92270) as an acid scavenger to yield the desired N-substituted pyrimidine-5-sulfonamides. mdpi.comkoreascience.kr

The this compound-5-sulfonamide scaffold serves as a versatile platform for the synthesis of a broader range of pyrimidine-based derivatives. nih.govmdpi.comkoreascience.krnih.gov By introducing a reactive ketone group onto the sulfonamide moiety, further chemical elaborations are possible.

Chalcones: N-(3-Acetylphenyl) pyrimidine-5-sulfonamide (B1627676), synthesized from the reaction of this compound-5-sulfonyl chloride and m-aminoacetophenone, is a key intermediate. mdpi.comkoreascience.kr This compound undergoes a Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base like ethanolic sodium hydroxide (B78521) to produce chalcone (B49325) derivatives. mdpi.comkoreascience.krnih.gov

Thiosemicarbazones: The same acetylphenyl intermediate can be reacted with thiosemicarbazide (B42300) derivatives to form the corresponding thiosemicarbazones. nih.govkoreascience.krnih.gov

Thiazoles: Thiazole (B1198619) rings can be constructed from these intermediates. For example, the acetylphenyl sulfonamide can be monobrominated to form a bromoacetyl derivative, which then reacts with thiosemicarbazones of various aldehydes to yield thiazole derivatives. nih.govkoreascience.kr

Pyridines: Pyridine derivatives have been synthesized by reacting the N-(3-Acetylphenyl) pyrimidine-5-sulfonamide with a combination of aromatic aldehydes, an active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile), and ammonium (B1175870) acetate (B1210297). koreascience.krnih.gov

While the direct synthesis of isoxazolines and pyrazolines from these specific starting materials is not explicitly detailed in the provided context, the synthesis of chalcones is a classic route toward pyrazoline derivatives through reaction with hydrazine.

Peptide Nucleic Acid (PNA) Monomers Containing this compound

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the natural sugar-phosphate backbone is substituted with a polyamide chain of N-(2-aminoethyl)glycine units. scinews.uz This modification grants PNA exceptional binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation by nucleases and proteases. scinews.uz this compound is a key component in the development of pseudo-complementary PNAs (pcPNAs), which are designed to bind to targets in double-stranded DNA through a mechanism known as double duplex strand invasion. core.ac.uk In this system, this compound (a thymine (B56734) analogue) is paired with 2,6-diaminopurine (B158960) (an adenine (B156593) analogue) to enable this specific and highly stable binding. scinews.uzcore.ac.uk

The synthesis of PNA oligomers is typically performed on a solid support, similar to solid-phase peptide synthesis (SPPS). researchgate.net While early methods relied on Boc (tert-butyloxycarbonyl) chemistry, the field has largely shifted to strategies based on the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the PNA backbone. scinews.uzcore.ac.uk The Fmoc-based approach offers the advantage of using milder acidic conditions (typically trifluoroacetic acid, TFA) for the final cleavage from the resin and deprotection of the nucleobases. scinews.uz This contrasts with Boc-based methods that often require harsh and hazardous reagents like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (B91410) (HF). scinews.uz

A critical aspect of synthesizing this compound-containing PNAs via the Fmoc strategy is the selection of an appropriate orthogonal protecting group for the thiocarbonyl moiety of the this compound nucleobase. This group must remain stable during the repetitive basic conditions used for Fmoc group removal but be easily cleaved during the final acidic workup. core.ac.uk

Research has evaluated several benzyl-based protecting groups for this purpose. The 4-methoxybenzyl (MPM) group, used in Boc synthesis, is too resistant to TFA cleavage for efficient use in Fmoc strategies. scinews.uz To overcome this, more acid-labile groups have been developed. One study synthesized and evaluated a 4-methoxy-2-methylbenzyl (MMPM) group, which proved to be more sensitive to acid and was easily removed by TFA treatment, making it compatible with standard Fmoc-based synthesis. scinews.uz Further investigations have explored the acid lability of other protecting groups, as summarized in the table below. core.ac.uk

| Protecting Group | Nucleobase | Half-life (t1/2) in TFA/DCM (min) |

| 4-methoxybenzyl | This compound (SU) | 62 |

| 2-methyl-4-methoxybenzyl | This compound (SU) | 13 |

| 2,4-dimethoxybenzyl | This compound (SU) | <1 |

| Data sourced from a study on the acidolysis of benzyl-based protecting groups, demonstrating the high acid-lability of the 2,4-dimethoxybenzyl group. core.ac.uk |

Chemo-Enzymatic Synthesis Approaches for this compound Analogues

Chemo-enzymatic synthesis combines the high selectivity and mild reaction conditions of enzymatic catalysis with the broad scope and scalability of traditional chemical reactions. While complex, multi-step chemo-enzymatic pathways dedicated to this compound analogues are not extensively documented, the literature provides clear examples of key enzymatic transformations that can be integrated into chemical synthesis workflows.

Enzymes from the pyrimidine biosynthesis pathway are capable of recognizing and processing this compound and its derivatives. For instance, this compound is a potent competitive inhibitor and substrate for rat liver uridine (B1682114) phosphorylase, an enzyme that can catalyze the ribosylation of the base to form 2-thiouridine (B16713). capes.gov.br This enzymatically produced nucleoside can then serve as a versatile starting material for further chemical modifications at the sugar or base moiety to generate a library of analogues. Conversely, the resulting 2-thiouridine is a powerful inhibitor of uridine kinase, another key enzyme in this pathway. capes.gov.br

Another documented enzymatic modification is the S-methylation of this compound and its derivatives, such as 6-n-propyl-2-thiouracil (propylthiouracil). nih.gov This reaction is catalyzed by methyltransferases, which transfer a methyl group to the sulfur atom of the thiouracil ring. nih.gov This demonstrates how a chemically synthesized thiouracil core can be selectively modified by an enzyme to produce a specific analogue.

Furthermore, the broader field of biocatalysis offers tools like transglycosylase enzymes, which are capable of swapping nucleobases or transferring sugar moieties. whiterose.ac.uk This presents a viable strategy where an enzyme could be used to glycosylate this compound or a precursor, with subsequent chemical steps to complete the synthesis of a target analogue.

Structure-Activity Relationship Studies in this compound Derivative Synthesis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how specific structural features of a molecule influence its biological activity. By synthesizing and testing a series of related compounds, researchers can identify key functional groups and structural motifs that are essential for efficacy, guiding the design of more potent and selective agents. Numerous SAR studies have been conducted on this compound derivatives to explore their potential as therapeutic agents.

One major area of investigation is the development of this compound derivatives as anticancer agents. In a study focused on creating inhibitors of cyclin-dependent kinase 2A (CDK2A), a series of this compound-5-sulfonamide derivatives were synthesized and evaluated. mdpi.comnih.gov The SAR analysis revealed that the sulfonamide linker (-SO₂NH-) was essential for activity, as the corresponding sulfone analogues were inactive. mdpi.com The nature of the aryl group attached to the sulfonamide was also critical, with compound 6e , bearing a 2,3-dichlorophenyl moiety, exhibiting the most potent cytotoxic activity against a panel of human cancer cell lines. mdpi.comnih.gov

| Compound | R Group (on sulfonamide) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |

| 6b | 4-methylphenyl | 13.48 ± 1.12 |

| 6d | 3-acetylphenyl | 10.11 ± 0.95 |

| 6e | 2,3-dichlorophenyl | 7.95 ± 0.63 |

| 6f | 4-nitrophenyl | 11.21 ± 0.88 |

| 6g | 4-bromophenyl | 12.03 ± 1.04 |

| Data from cytotoxicity assays of this compound-5-sulfonamide derivatives. mdpi.com |

Another study explored this compound derivatives as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in oxidative stress. mdpi.com A series of this compound-5-sulfonamides linked to various heterocyclic systems were prepared. mdpi.com The SAR findings indicated that thiazole derivatives were particularly effective. Specifically, compounds with electron-withdrawing substituents on the phenyl ring of the thiazole moiety, such as chlorine or fluorine, showed the highest inhibitory potency against the 15-LOX enzyme, with activity greater than the quercetin (B1663063) standard. mdpi.com

| Compound | R Group (on thiazole's phenyl ring) | 15-LOX Inhibition IC₅₀ (µM) |

| 9a | H | 4.30 ± 0.08 |

| 9b | 4-Cl | 1.80 ± 0.06 |

| 9c | 4-F | 1.95 ± 0.06 |

| 9d | 4-CH₃ | 2.10 ± 0.07 |

| Quercetin (Standard) | - | 3.60 ± 0.08 |

| Data from in vitro 15-LOX enzyme inhibition assays. mdpi.com |

The antithyroid activity of this compound derivatives has also been optimized through SAR studies. Research on the inhibition of type 1 deiodinase (D1), an enzyme involved in thyroid hormone activation, showed that modifications at the 5- and 6-positions of the thiouracil ring are critical. nih.gov Compared to the standard drug 6-propyl-2-thiouracil (PTU), a derivative with a small methyl group at the 5-position (C1 ) or a bulky benzyl (B1604629) group at the 6-position (C2 ) were found to be more potent inhibitors of D1, suggesting the enzyme's active site can accommodate diverse hydrophobic substituents. nih.gov

| Compound | Structure | D1 Inhibition IC₅₀ (µM) |

| Propylthiouracil (B1679721) (PTU) | 6-propyl-2-thiouracil | 1.7 ± 0.1 |

| C1 | 5-methyl-2-thiouracil | 0.9 ± 0.2 |

| C2 | 6-benzyl-2-thiouracil | 0.5 ± 0.1 |

| Data from D1 inhibition assays in rat liver homogenates. nih.gov |

Spectroscopic and Structural Characterization Research

Advanced Spectroscopic Techniques for Structural Elucidation of 2-Thiouracil (B1096) and its Derivatives

Spectroscopic methods have been instrumental in defining the molecular structure and electronic transitions of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of this compound.

¹H and ¹³C NMR: The proton and carbon NMR spectra of this compound have been recorded to assign the chemical shifts of its constituent atoms. In a study using DMSO-d6 as the solvent, the ¹H NMR spectrum showed distinct signals for the protons in the molecule. chemicalbook.com For instance, the protons at positions 5 and 6 of the pyrimidine (B1678525) ring, as well as the N-H protons, exhibit characteristic chemical shifts. chemicalbook.com

The ¹³C NMR spectrum provides insight into the carbon framework. The chemical shifts of the carbonyl (C4), thiocarbonyl (C2), and the two olefinic carbons (C5 and C6) have been identified, confirming the molecular structure.

2D NMR Techniques: To further elucidate the structure and assign signals unambiguously, various 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecule, such as those on C5 and C6. researchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. For this compound, it helps to confirm the presence of the two CH groups.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive assignment of carbon resonances. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), providing crucial information about the connectivity of the molecular skeleton, for instance, connecting the N-H protons to nearby carbons. researchgate.netlibretexts.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | 12.4 | - |

| N3-H | - | - |

| C2 | - | - |

| C4 | - | - |

| C5-H | 5.845 | - |

| C6-H | 7.426 | - |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, has been used to study the molecular vibrations of this compound, providing information about its functional groups and bonding. ias.ac.in The IR, far-IR, and Raman spectra of this compound have been reported and interpreted, with all thirty normal modes being assigned. ias.ac.in

Key vibrational modes observed include:

N-H stretching: These vibrations are typically observed in the high-frequency region of the IR spectrum.

C=O and C=S stretching: The carbonyl and thiocarbonyl groups give rise to characteristic strong absorption bands.

Ring vibrations: The breathing and Kekulé stretching modes of the pyrimidine ring are also identifiable. ias.ac.in

Compared to uracil (B121893), the ring breathing and Kekulé stretching modes for this compound are observed at lower magnitudes, which is attributed to the mass effect of the sulfur atom replacing an oxygen atom. ias.ac.in

| Assignment | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | - | 3180 |

| N-H stretch | - | 3125 |

| C-H stretch | - | 3065 |

| C=O stretch | 1712 | 1710 |

| Ring stretch | 1645 | 1645 |

| Ring stretch | 1510 | 1510 |

UV-Vis spectrophotometry is used to study the electronic transitions within the this compound molecule. The absorption spectrum of this compound exhibits characteristic bands corresponding to π → π* and n → π* transitions.

In acetonitrile, this compound displays three broad and featureless absorption bands at 292 nm, 269 nm, and 212 nm. aip.org The absorption spectrum in the gas phase shows a prominent band centered around 275 nm. researchgate.net The substitution of a sulfur atom for an oxygen atom at the C2 position causes a redshift in the absorption spectrum compared to uracil. researchgate.net

| Solvent/Phase | λmax (nm) | Reference |

|---|---|---|

| Acetonitrile | 292, 269, 212 | aip.org |

| Gas Phase | ~275 | researchgate.net |

X-ray Crystallography and Polymorphism Studies of this compound

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined at room temperature. rruff.info The crystals are triclinic, belonging to the space group Pī. rruff.info The molecule is essentially planar and exists in the lactam-thione tautomeric form. rruff.info The C(2)=S(2) bond distance is 1.683(3) Å, and the C(4)=O(4) bond distance is 1.227(4) Å. rruff.info

In the crystal lattice, intermolecular hydrogen bonding involving the sulfur and oxygen atoms creates infinite ribbons, which then stack to form a layer structure. rruff.info The vertical distance between these successive layers is approximately 3.48 Å. rruff.info

While polymorphism, the ability of a compound to exist in more than one crystalline form, has been studied in derivatives such as benzylthiouracil, there is limited information specifically on the polymorphism of this compound itself. nih.govupc.edu

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 4.2859(7) |

| b (Å) | 6.036(1) |

| c (Å) | 10.6563(5) |

| α (°) | 73.35(1) |

| β (°) | 83.81(1) |

| γ (°) | 89.11(2) |

| Volume (ų) | 262.5(2) |

| Z | 2 |

Tautomerism Investigations of this compound

Tautomerism is a key feature of this compound, which can exist in several forms due to the migration of protons. The primary tautomeric equilibrium is between the oxo-thione, oxo-thiol, and hydroxy-thione forms.

Theoretical and experimental studies have consistently shown that the oxo-thione form is the most stable and, therefore, the predominant tautomer in both the gas phase and in solution. researchgate.net In aqueous medium, the monoanionic form of this compound exists as an equilibrium mixture of two tautomeric monoanions, resulting from the dissociation of a proton from either the N1 or N3 position, in an approximate 1:1 ratio. nih.gov

Advanced Computational and Theoretical Studies

Quantum Chemical Calculation Methodologies in 2-Thiouracil (B1096) Research

A variety of quantum chemical methods have been employed to model this compound, each offering unique advantages for studying specific aspects of its molecular and electronic structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been extensively applied to this compound to study its ground-state properties, including molecular geometry, vibrational frequencies, and hydration effects.

DFT calculations, particularly using the B3LYP functional, have been employed to optimize the molecular structure of this compound. nih.govnih.gov These studies show that substituting an oxygen atom in the uracil (B121893) ring with a sulfur atom leads to significant changes in local geometry, most notably an increase in the C=S bond length to around 1.65 Å compared to the C=O bond length of approximately 1.23 Å in uracil. nih.gov This substitution also causes minor adjustments in adjacent bond lengths and angles. nih.gov The calculated geometric parameters from DFT studies generally show good agreement with experimental X-ray crystallography data. mdpi.com

Furthermore, DFT has been instrumental in analyzing the vibrational spectra (FTIR and Raman) of this compound and its interaction with water molecules. nih.govnih.gov Hydration studies using DFT, such as the Modified Scheme of Monosolvation (MSM), have explored the first and second hydration shells, revealing trends in bond lengths and atomic charges upon solvation. nih.govmdpi.com DFT is also used to calculate electronic properties like natural atomic charges (NBO) and dipole moments, which are crucial for understanding the molecule's reactivity and interactions. nih.gov Other applications include modeling the adsorption behavior of this compound on gold surfaces, where theoretical SERS spectra are compared with experimental results to determine the conformation of the adsorbed molecule. nih.gov

Table 1: Selected Geometric Parameters of this compound from DFT Calculations and X-ray Data This table presents a comparison of bond lengths and angles for this compound as determined by DFT calculations and experimental X-ray analysis. All bond lengths are in Angstroms (Å) and angles are in degrees (°).

| Parameter | B3LYP/6-311++G(d,p) nih.gov | X-ray mdpi.com |

| N1–C2 | 1.378 | 1.369 |

| N3–C2 | 1.373 | 1.353 |

| C2=S8 | 1.666 | 1.673 |

| N3–C4 | 1.391 | 1.383 |

| C4=O10 | 1.234 | 1.229 |

| C4–C5 | 1.442 | 1.444 |

| C5=C6 | 1.354 | 1.343 |

| C6–N1 | 1.382 | 1.378 |

| N1–C2–N3 | 113.9 | 114.8 |

| C2–N3–C4 | 127.3 | 127.0 |

| N3–C4–C5 | 114.3 | 114.2 |

For studying the photochemistry and excited-state dynamics of this compound, more advanced multireference methods are required. Multi-State Complete Active Space Perturbation Theory (MS-CASPT2) is a high-level method used to accurately compute the energies of electronic excited states and describe their potential energy surfaces.

MS-CASPT2 has been crucial for investigating the deactivation mechanism of this compound following UV light absorption. acs.org Research using nonadiabatic dynamics simulations at the MS-CASPT2 level has shown that after excitation to the bright S₂ state, the molecule rapidly relaxes to the S₁ state. From there, efficient intersystem crossing (ISC) to the triplet manifold (T₁ and T₂) occurs with a time constant of about 400 fs and a high triplet yield, which aligns well with experimental findings. acs.org The simulations reveal both direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) pathways for this process, with the indirect route being dominant. acs.org

This method is considered essential because simpler approaches like TD-DFT can provide a qualitatively inaccurate description of the potential energy landscape for thiobases. acs.org MS-CASPT2 calculations have been used to optimize the geometries of minima in various electronic states (S₀, S₁, S₂, T₁) and to identify the character of these states. acs.org For example, the lowest triplet state, T₁, is identified as having ³πSπ₂* character at the Franck-Condon geometry. acs.org The accuracy of MS-CASPT2 also allows for the simulation of time-resolved photoelectron spectra (TRPES), providing further insight into the excited-state dynamics. mdpi.com

Table 2: Calculated Vertical Excitation Energies (in eV) for this compound at the Franck-Condon Geometry This table shows the energies of the lower singlet and triplet excited states of this compound calculated using different levels of theory, highlighting the results from MS-CASPT2.

| State | Character | MS-CASPT2(16,12) acs.org | MS-CASPT2(12,9) acs.org |

| S₁ | ¹nₛπ₂ | 3.82 | 3.84 |

| S₂ | ¹πₛπ₆ | 4.19 | 4.22 |

| T₁ | ³πₛπ₂ | 3.51 | 3.48 |

| T₂ | ³nₛπ₂ | 3.88 | 3.90 |

| T₃ | ³ππ₆* | 4.11 | 4.11 |

The Complete Active Space Self-Consistent Field (CASSCF) method is a foundational multiconfigurational approach that provides a qualitatively correct description of the electronic wavefunction, especially for molecules with significant static correlation or for describing excited states. osti.govfaccts.de It is often the initial step in more accurate calculations, such as the widely used CASPT2//CASSCF protocol, where geometries are optimized at the CASSCF level and then energies are refined using CASPT2. nih.govacs.org

In the context of this compound research, CASSCF is used to perform geometry optimizations of critical points on the potential energy surfaces, such as excited-state minima and conical intersections, which are crucial for understanding photochemical reaction pathways. nih.gov The core of a CASSCF calculation is the definition of the "active space," which consists of a specific number of electrons distributed in a specific number of orbitals—for instance, a CAS(12,9) active space for this compound includes 12 electrons in nine orbitals. acs.orgmdpi.com This active space is carefully chosen to encompass the orbitals most relevant to the electronic transitions being studied. google.com The CASSCF method optimizes both the molecular orbitals and the coefficients of the configuration state functions simultaneously to provide a robust reference wavefunction for subsequent, more accurate energy calculations. faccts.de

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. For this compound, MD simulations have been particularly insightful for understanding its fragmentation dynamics and the evolution of its electronic states after photoexcitation.

Born-Oppenheimer molecular dynamics (BOMD) simulations have been used to study the fragmentation of this compound cations following vacuum ultraviolet (VUV) photoionization. acs.org These simulations calculate energy-resolved mass spectra and breakdown diagrams, which can be compared to experimental results. acs.orgnih.gov A notable finding from these studies is that the major cationic fragment for this compound is different from its isomer, 4-thiouracil (B160184), with this compound primarily producing a fragment with a mass-to-charge ratio of 69 amu (C₃NH₃O⁺). acs.orgchemrxiv.org MD simulations also provide mechanistic insights, for instance, by showing how different tautomeric forms of this compound can lead to different fragmentation products, such as the loss of an SH radical. acs.org

In addition, non-adiabatic molecular dynamics, such as trajectory surface hopping, have been combined with quantum chemical calculations (like MS-CASPT2) to model the ultrafast processes that occur after the molecule absorbs light. acs.orgresearchgate.net These simulations can track the temporal evolution of the populations of different electronic states, providing a detailed picture of the relaxation pathways, including internal conversion and intersystem crossing events. researchgate.net

Table 3: Major Fragments of this compound Cation Observed in MD Simulations at Various Photon Energies This table lists the mass-to-charge ratio (amu) of significant fragments produced from this compound ionization and the photon energy at which they first appear, as determined by molecular dynamics simulations.

| Photon Energy (eV) | Observed Fragment Masses (amu) acs.org |

| 12.0 | 69 (C₃NH₃O⁺), 59 (SCNH⁺) |

| 12.5 | 58 (SCN), 70 (C₃NH₄O) |

| 13.0 | 28 (CO), 100 (C₃N₂H₄S) |

Analysis of Intermolecular Interactions in this compound

The intermolecular interactions of this compound, particularly hydrogen bonding, are fundamental to its role in larger biological structures and its solid-state packing. Computational analyses provide detailed characterization of these non-covalent forces.

Hydrogen bonding is a critical interaction for nucleobases and their derivatives. biointerfaceresearch.com Computational studies using DFT have systematically investigated the formation of hydrogen-bonded homo-dimers of this compound. biointerfaceresearch.com These studies have identified and characterized twelve stable dimer configurations. biointerfaceresearch.com

The analyses revealed two primary types of hydrogen bonds: conventional O···H–N and S···H–N interactions. biointerfaceresearch.com Interestingly, interactions involving the more hydrophobic C-H groups were also found to contribute to dimer stability. biointerfaceresearch.com The strength of the interaction varies significantly across the different dimer configurations, depending on the specific geometry and the nature of the participating atoms. biointerfaceresearch.com In the solid state, X-ray diffraction has shown that this compound molecules arrange themselves into a linear polymeric structure through hydrogen bonds connecting the sulfur and oxygen atoms of one molecule with the amino hydrogens of neighboring molecules. mdpi.com These computational and experimental findings are crucial for understanding the self-assembly of this compound and its interaction with other biomolecules.

Table 4: Properties of Selected Hydrogen-Bonded this compound Dimers from DFT Calculations This table summarizes computational data for different dimer configurations of this compound, showing the interaction distance and the calculated interaction energy.

| Dimer Model biointerfaceresearch.com | Type of Interaction | Interaction Distance (Å) | Interaction Energy (kcal/mol) |

| T1 | N-H···O, N-H···S | 2.14, 2.76 | -14.65 |

| T2 | N-H···O, N-H···O | 1.88, 1.93 | -14.50 |

| T3 | N-H···S | 2.50 | -6.65 |

| T4 | N-H···O | 1.85 | -8.10 |

| T5 | N-H···O, C-H···S | 2.02, 2.79 | -8.62 |

Weak Non-Covalent Interactions (e.g., S...S, C-H...O, C-H...S, π...π)

The supramolecular architecture and crystal packing of this compound are significantly influenced by a network of weak non-covalent interactions. In the crystalline state, this compound molecules are observed to be planar and form a linear polymeric arrangement through hydrogen bonds involving the sulfur and oxygen atoms with the amino hydrogens of adjacent molecules. nih.gov The substitution of an oxygen atom with a sulfur atom at the C2 position leads to a considerable change in the local geometry, with the C=S bond length being approximately 1.665 Å, compared to a typical C=O bond length of around 1.23 Å. nih.gov This substitution also causes a slight shortening of the adjacent N1–C2 and N3–C2 bonds. nih.gov

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in dissecting the various non-covalent interactions. While direct experimental quantification of each interaction type is challenging, theoretical models can calculate their energies and geometries. These studies reveal the presence of various stabilizing interactions beyond classical hydrogen bonds.

Key Weak Non-Covalent Interactions in this compound:

| Interaction Type | Description | Significance |

| S...S Interactions | Interactions between the sulfur atoms of two this compound molecules. These are a form of chalcogen bonding. | Contributes to the stability of the crystal lattice and can influence the orientation of molecules in aggregates. |

| C-H...O Interactions | Weak hydrogen bonds where a carbon-hydrogen bond acts as the hydrogen bond donor and an oxygen atom as the acceptor. | These interactions are numerous in the crystal structure and collectively contribute significantly to the overall lattice energy and packing efficiency. |

| C-H...S Interactions | Similar to C-H...O, but with the sulfur atom acting as a weak hydrogen bond acceptor. | The larger and more polarizable nature of sulfur compared to oxygen makes these interactions distinct and important for the specific packing motifs of this compound. |

| π...π Interactions | Stacking interactions between the aromatic pyrimidine (B1678525) rings of adjacent this compound molecules. | These are crucial for the stability of layered structures in the solid state and can influence electronic properties. |

Dimer Formation and Stability of this compound

The formation of dimers is a fundamental aspect of the intermolecular interactions of this compound, driven primarily by hydrogen bonding. Computational analyses based on Density Functional Theory (DFT) have identified and characterized various stable dimer conformations.

One study systematically investigated twelve possible hydrogen-bonded dimers of this compound. biointerfaceresearch.com The stability of these dimers varies depending on the specific configuration of the interacting molecules and the nature of the hydrogen bonds formed. biointerfaceresearch.com The primary interactions responsible for dimerization involve conventional N-H...O and N-H...S hydrogen bonds. However, weaker C-H...O and C-H...S interactions also play a role in stabilizing the dimer structures. biointerfaceresearch.com

The mechanism of double proton transfer within these dimers has also been a subject of theoretical investigation. nih.gov These studies analyze the energy barriers associated with the concerted movement of two protons between the monomer units. The nature of the acceptor atoms (oxygen vs. sulfur) and their positions within the monomer significantly influence these barriers. nih.gov The balance between polarization and charge transfer effects along the reaction coordinate is critical in determining the favorability of the proton transfer process. nih.gov

Computed Features of this compound Dimers:

| Dimer Model | Interaction Type(s) | Relative Stability | Key Finding |

| T1-T12 Models | O...H, S...H | Variable | A systematic study identified twelve stable dimer configurations with differing interaction strengths and geometries. biointerfaceresearch.com |

| Proton Transfer Models | N-H...O, N-H...S | Dependent on acceptor | The energy barriers for double proton transfer are contingent on whether oxygen or sulfur acts as the proton acceptor. nih.gov |

These theoretical explorations indicate that the formation of specific dimer configurations can be either promoted or prevented, suggesting a pathway to control the self-assembly and properties of this compound for specific applications. biointerfaceresearch.com

Molecular Modeling for Biological Interactions of this compound

Molecular modeling techniques, such as docking and molecular dynamics, are powerful tools for predicting and analyzing the interactions of this compound with biological macromolecules like proteins and nucleic acids. These methods provide atomic-level detail on binding modes, affinities, and the energetic basis of these interactions.

Protein-Ligand Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This approach helps in understanding the binding mechanism and can be used for virtual screening to identify potential drug candidates.

Studies have been conducted to evaluate the interaction of this compound with various protein targets. For instance, molecular docking calculations were performed to assess the binding of this compound to proteins from several pathogens. nih.govnih.govaminer.org These simulations utilize algorithms like the Lamarckian genetic algorithm, as implemented in software such as AutoDock, to explore the conformational space of the ligand within the protein's active site and to estimate the binding affinity. nih.gov

Example of this compound Docking Studies:

| Target Organism/Protein | Docking Software | Key Findings/Parameters | Reference |

| Bacillus subtilis | AutoDock 4.2 | Docking calculations were successfully carried out to model the interaction between this compound and a target protein from this pathogen. | nih.govnih.govaminer.org |

| Escherichia coli | AutoDock 4.2 | The study modeled the binding behavior of this compound within the active site of a target protein from E. coli. | nih.govnih.govaminer.org |

| Candida albicans | AutoDock 4.2 | The interaction of this compound with a pathogenic fungal protein was investigated to understand its potential antifungal activity. | nih.govnih.govaminer.org |

The process typically involves preparing the protein structure by adding polar hydrogens and assigning charges, and then defining a grid box around the active site for the docking simulation. nih.gov The results are ranked based on a scoring function that estimates the free energy of binding.

Nucleic Acid Interaction Modeling and Base Pairing Energetics

The incorporation of this compound (as 2-thiouridine) into RNA and DNA has significant consequences for nucleic acid structure and stability. oup.com The substitution of the oxygen at position 2 with sulfur alters the hydrogen bonding patterns and stacking interactions, thereby affecting duplex stability and recognition.

Computational and experimental studies have shown that 2-thiouridine (B16713) (s²U) enhances the thermodynamic stability of RNA duplexes, particularly when forming a base pair with adenine (B156593) (A). oup.comoup.com This stabilization is a key factor in its role in the anticodon loop of tRNAs, where it ensures accurate codon-anticodon recognition. oup.com In contrast, the s²U-Guanine (G) wobble pair is destabilized compared to the canonical U-G pair. oup.com

Differential scanning calorimetry (DSC) and quantum chemical calculations have been employed to quantify these effects. Theoretical calculations show that the weaker Watson-Crick base pair formed by thio-substituted uracil can slightly deform the helical parameters of a DNA:RNA hybrid. nih.govnih.gov Interestingly, upon oxidative desulfuration, this compound is converted to 4-pyrimidinone, which then shows a preference for pairing with guanine (B1146940) over adenine, completely reversing the original pairing preference. oup.com

Thermodynamic Data for Base Pairing with this compound Derivatives:

| Base Pair | Duplex Type | ΔH (kcal/mol) | Significance | Reference |

| s²U-A | RNA | - | Enhanced thermodynamic stability compared to U-A. | oup.com |

| s²U-G | RNA | -7.5 | Weaker hydrogen bonding compared to the U-G pair (-9.5 kcal/mol). | oup.com |

| H²U-G | RNA | - | Preferred base pairing after desulfuration of this compound. | oup.com |

| H²U-A | RNA | - | Loss of preferred base pairing with adenine after desulfuration. | oup.com |

Compound Names

| Abbreviation | Full Name |

| 2-TU / s²U | This compound / 2-Thiouridine |

| 4-TU | 4-Thiouracil |

| 2,4-DTU | 2,4-Dithiouracil |

| U | Uracil |

| A | Adenine |

| G | Guanine |

| H²U | 4-Pyrimidinone |

| MMI | Methimazole (B1676384) |

| s²dU | 2'-deoxy-2-thiouridine |

| s²T | 2-Thiothymidine |

| LNA | Locked Nucleic Acid |

| CBV-TP | Carbovir triphosphate |

| DOX | Doxorubicin |

| NA | Naringenin |

Photophysical and Photochemical Research

Excited-State Dynamics and Deactivation Mechanisms of 2-Thiouracil (B1096)

Upon absorption of UV light, this compound is typically excited to the S₂ (¹ππ*) state. nih.govmdpi.comnih.gov Unlike canonical nucleobases which predominantly decay back to the ground state via internal conversion, this compound exhibits a near-unity quantum yield for populating the triplet manifold. rsc.orgrsc.orgacs.org The deactivation process follows a general pathway involving internal conversion from the initially populated S₂ state to the S₁ state, which then acts as a gateway to the triplet states through efficient intersystem crossing. nih.govacs.orgnih.gov

The initial step after photoexcitation is an ultrafast internal conversion (IC) from the bright S₂ (¹πSπ6) state to the optically dark S₁ (¹nSπ2) state. nih.govacs.org This process is exceptionally rapid, with computational and gas-phase experimental studies reporting a sub-100 fs decay for this S₂ → S₁ internal conversion. nih.govmdpi.com In solution, the decay has been observed to be slightly slower, with a reported time constant of sub-200 fs. nih.govmdpi.com This internal conversion is triggered by an elongation of the C-S bond within the first 100 femtoseconds following photoexcitation. wolfresearchgroup.comosti.gov The S₁ state is considered a crucial intermediate, acting as a doorway to the triplet manifold. nih.govresearchgate.net While the primary deactivation channel from the S₁ state is intersystem crossing, a competing, minor pathway involving direct internal conversion from S₁ to the ground state (S₀) has also been proposed, accounting for a fraction of the excited state population. nih.gov

Following population of the S₁ state, highly efficient intersystem crossing (ISC) to the triplet manifold occurs. nih.govresearchgate.net This process is significantly faster and more efficient than in canonical nucleobases, a characteristic attributed to the sulfur substitution. rsc.orgrsc.org The ISC from the S₁ state populates the lowest triplet state, T₁ (³ππ*), with a near-unity quantum yield. acs.orgnih.gov

Several pathways for this transition have been proposed through computational studies:

S₁ → T₁: A direct crossing from the lowest singlet excited state to the lowest triplet state. acs.org

S₁ → T₂ → T₁: An indirect pathway where the S₁ state first crosses to a higher-lying triplet state, T₂ (³nSπ*), which then rapidly converts to the T₁ state. acs.org

S₂ → T₂/T₃ → T₁: Some models also suggest the possibility of ISC occurring directly from the initially excited S₂ state to higher triplet states (T₂ or T₃), which subsequently cascade down to the T₁ state. nih.govacs.org

The timescale for the S₁ to triplet manifold transition varies with the excitation wavelength and the phase (gas or solution). In the gas phase, time constants ranging from 200 to 775 fs have been observed. nih.govmdpi.com In solution, an experimentally observed decay of 300–400 fs is attributed to this ISC process. nih.govmdpi.com The decay of the populated T₁ state back to the ground state occurs on a much longer timescale, in the range of tens to hundreds of picoseconds in the gas phase. rsc.orgacs.org

The ultrafast and efficient electronic relaxation in this compound is governed by the topology of its potential energy surfaces and the accessibility of conical intersections (CIs), which are points of degeneracy between electronic states. Computational studies have been crucial in mapping these surfaces and identifying the key geometries that facilitate non-adiabatic transitions. rsc.orgrsc.org

Initial theoretical models by Cui and Fang proposed several deactivation pathways involving the S₂, S₁, and various triplet states. acs.org However, these early calculations often imposed symmetry constraints. acs.org More recent and less-restrictive studies have highlighted the critical role of out-of-plane distortions, such as puckering and pyramidalization, in accessing the conical intersections and crossings necessary for the observed dynamics. rsc.orgnih.gov These out-of-plane vibrational modes are believed to promote the efficient ISC pathways. rsc.org

The T₁ potential energy surface has been shown to feature two distinct minima, corresponding to different molecular conformations, which have been substantiated by transient vibrational absorption spectroscopy. nih.govacs.orgbris.ac.uk The accessibility of these minima and the energy barriers between them influence the lifetime of the triplet state. rsc.orgacs.org For this compound, the decay from the T₁ state back to the ground state is relatively fast (picoseconds), which is associated with a small energy barrier at the T₁/S₀ intersection. rsc.orgacs.org

The intricate excited-state dynamics of this compound have been elucidated through a combination of sophisticated ultrafast spectroscopic techniques.

Time-Resolved Photoelectron Spectroscopy (TRPES) TRPES has been a powerful tool for studying the gas-phase dynamics of this compound. rsc.org By measuring the kinetic energy of photoelectrons ejected by a probe pulse at various time delays after an initial pump pulse, TRPES can track the population of different electronic states. mdpi.comnih.gov Experiments have successfully identified distinct lifetimes corresponding to the S₂ → S₁ internal conversion (<100 fs) and the subsequent intersystem crossing to the triplet manifold (hundreds of femtoseconds). rsc.orgmdpi.com TRPES studies have also been used to investigate the effect of methylation on the triplet-state dynamics and the role of different triplet minima in the final decay back to the ground state. acs.org Both single-photon and multi-photon ionization schemes have been employed, yielding consistent results and showing good agreement with theoretical simulations of the photoelectron spectra. mdpi.comnih.govarxiv.org

Transient Absorption Spectroscopy (TRAS) TRAS experiments, primarily in the solution phase, provide complementary insights by monitoring the absorption of a probe pulse by the transient species created by the pump pulse. rsc.orgrsc.org For this compound, TRAS has been used to track the evolution from the initially excited singlet states to the long-lived triplet state, which has a characteristic absorption spectrum. rsc.orgresearchgate.net These studies have confirmed the ultrafast population of the triplet state and have investigated the influence of excitation wavelength on the dynamics. rsc.org The decay of the triplet state has also been monitored over nanosecond timescales. rsc.org Sub-picosecond transient vibrational absorption spectroscopy, a variant of TRAS, has provided evidence for the existence of two distinct conformers in the T₁ state. nih.govacs.orgbris.ac.uk

Time-Resolved Photoionization Time-resolved photoionization, often coupled with mass spectrometry, monitors the formation of parent or fragment ions as a function of the pump-probe delay. nih.govarxiv.org These experiments on this compound have confirmed the three-step decay process: an ultrafast decay (<100 fs) assigned to S₂ → S₁ IC, a second decay on the order of several hundred femtoseconds corresponding to ISC, and a much longer decay (hundreds of picoseconds) related to the T₁ state lifetime. nih.govrsc.orgmdpi.com By analyzing the appearance energies of different fragment ions, researchers can gain insight into the ionization channels and the energy landscape of the excited states. nih.govmdpi.com

Table 1: Experimentally Determined Time Constants for this compound's Excited-State Dynamics

| Process | Phase | Time Constant | Excitation Wavelength (nm) | Reference |

|---|---|---|---|---|

| S₂ → S₁ Internal Conversion | Gas Phase | <100 fs | - | nih.govmdpi.com |

| S₂ → S₁ Internal Conversion | Solution | <200 fs | - | nih.govmdpi.com |

| S₁ → Triplet (Intersystem Crossing) | Gas Phase | ~775 fs | - | rsc.org |

| S₁ → Triplet (Intersystem Crossing) | Gas Phase | 200 - 775 fs | 207 - 292 | nih.govmdpi.com |

| S₁ → Triplet (Intersystem Crossing) | Solution | 300 - 400 fs | 316 | nih.govmdpi.com |

| T₁ → S₀ (Triplet Decay) | Gas Phase | 203 ps | 293 | rsc.orgmdpi.com |

Photoreactivity and Oxidation Pathways of this compound

The reaction of this compound with the highly reactive hydroxyl radical (•OH) has been investigated using pulse radiolysis experiments and density functional theory (DFT) calculations. acs.orgnih.gov This reaction is rapid, with a determined bimolecular rate constant of 9.6 × 10⁹ M⁻¹ s⁻¹. acs.orgnih.gov

The interaction can proceed through several pathways, including one-electron oxidation, •OH-adduct formation at the C5 and C6 positions, and H-atom abstraction. acs.orgnih.govmdpi.com Pulse radiolysis experiments in water at pH 6.5 revealed the formation of a transient species with a maximum absorption (λmax) at 430 nm. nih.govacs.orgnih.gov Theoretical calculations of the UV-vis spectra for various possible radical intermediates (one-electron oxidation product, •OH-adducts, H-abstracted radicals) did not match the experimental spectrum. acs.orgnih.gov

Instead, the species absorbing at 430 nm was identified as a dimer radical cation (2•⁺). acs.orgnih.govsigmaaldrich.com This dimer is formed when the initial one-electron oxidation product (the radical cation 1•⁺) reacts with a neutral this compound molecule. acs.orgnih.gov The characteristic absorption at 420-430 nm is attributed to a σ → σ* electronic transition centered on a two-center–three-electron (2c–3e) sulfur–sulfur bond [−S∴S−]. acs.orgnih.gov At low concentrations of this compound, the transient absorption spectra are dominated by broad bands assigned to •OH-adducts, whereas at higher concentrations, the 425-430 nm peak of the dimer radical cation becomes dominant. nih.govmdpi.com

Table 2: Transient Species in the Reaction of •OH with this compound

| Species | Description | Experimental λmax (nm) | Calculated λmax (nm) | Reference |

|---|---|---|---|---|

| •OH-adducts (3•, 4•) | Adducts at C5 and C6 positions | ~325, 340, 385 | - | nih.govmdpi.com |

| Dimer Radical Cation (2•⁺) | Formed from radical cation + neutral molecule | 430 | 420 | acs.orgnih.gov |

Compound Names

Hydrogen Peroxide Oxidation Pathways

The oxidation of this compound (S2Ura) with hydrogen peroxide (H₂O₂) presents distinct pathways that are highly dependent on the reaction conditions, such as the molar ratio of the reactants and the pH of the environment. nih.gov Studies comparing the oxidation of this compound and its selenium analog, 2-selenouracil (B97483), have revealed that this compound is less prone to oxidation. nih.gov

When this compound is treated with hydrogen peroxide at a 1:1 molar ratio or lower (e.g., 1:0.5) at a pH ranging from 5 to 8, only a small fraction of the compound is oxidized. nih.gov The primary oxidation products identified under these conditions are uracil-2-sulfinic acid (Ura-SO₂H) and the canonical nucleobase, uracil (B121893) (Ura). nih.gov This suggests a limited reaction under equimolar or sub-stoichiometric concentrations of H₂O₂. nih.gov

In contrast, a significant excess of hydrogen peroxide, such as a 10-fold molar excess, leads to a more complete conversion of this compound. nih.gov Under these conditions, the reaction proceeds through the formation of Ura-SOnH intermediates. nih.gov These intermediates subsequently decompose, releasing sulfur oxides and yielding uracil as the predominant final product. nih.gov The general mechanism for the oxidation of thiol-containing compounds by hydrogen peroxide is understood to involve the more reactive thiolate form and the protonated form of the peroxide. nih.gov The reaction is not a simple Sₙ2 mechanism but involves significant charge redistribution and the direct formation of water and an unprotonated sulfenic acid intermediate. nih.govresearch.google

The table below summarizes the observed products from the oxidation of this compound with hydrogen peroxide under different molar ratios.

| Reactant Ratio (S2Ura:H₂O₂) | pH | Major Products | Extent of Reaction |

| 1:1 or less | 5-8 | Uracil-2-sulfinic acid (Ura-SO₂H), Uracil (Ura) | Low Conversion |

| 1:10 | 5-8 | Uracil (Ura) via Ura-SOnH intermediates | Predominant/Exclusive Conversion |

Oxidative Desulfuration Mechanisms of this compound Derivatives

Oxidative desulfuration is a key reaction of this compound and its derivatives, leading to the formation of uracil. This process can be initiated by oxidizing agents like hydrogen peroxide, particularly at high concentrations, or by stronger oxidants such as oxone®. nih.gov

When a significant excess of hydrogen peroxide is used, the oxidative desulfuration of this compound proceeds efficiently. nih.gov The proposed mechanism involves the initial oxidation of the sulfur atom to form sulfenic, sulfinic, and potentially sulfonic acid intermediates (collectively Ura-SOnH). nih.gov These higher oxidation state sulfur intermediates are unstable and decompose, which results in the cleavage of the carbon-sulfur bond and the release of sulfur in the form of sulfur oxides. nih.gov The ultimate product of this desulfuration process is uracil. nih.gov

Research has shown that for 2-thiouridine (B16713) (S2U), either as an isolated nucleoside or within an RNA strand, treatment with high concentrations of hydrogen peroxide or oxone® leads to effective oxidative desulfuration, yielding uridine (B1682114) (U) and/or 4-pyrimidinone ribonucleoside (H2U). nih.gov The differing oxidation pathways of this compound compared to its selenium counterpart, 2-selenouracil, highlight the specific role of sulfur in these reactions. While 2-selenouracil predominantly forms diselenides under mild oxidative conditions, this compound tends to undergo oxidation at the sulfur center, leading directly to desulfuration products when a strong enough oxidant or a high concentration of a milder one is present. nih.gov

Dissociative Photoionization and Fragmentation Studies

The study of this compound's behavior upon photoionization provides fundamental insights into its photostability and the decay pathways of its excited states. These studies often employ techniques like laser photodissociation spectroscopy and vacuum ultraviolet (VUV)-induced photoionization coupled with mass spectrometry. mdpi.comnih.govnih.gov

Research on the gas-phase deprotonated form of this compound, [2-TU-H]⁻, shows that upon photoexcitation in the UVA-UVC region, the primary decay channel is electron ejection. mdpi.comnih.gov This process results in the formation of the corresponding free radical, [2-TU-H]•. mdpi.comnih.gov Minor fragmentation products, including thiocyanate (B1210189) (SCN⁻) and a fragment ion with a mass-to-charge ratio (m/z) of 93, are also observed, but at very low intensities. mdpi.comnih.gov

For the protonated form, [2-TU·H]⁺, photoexcitation across the same UVA-UVC range leads to a distinctly different major photofragment: a cationic fragment with an m/z of 96. mdpi.comnih.gov This fragment corresponds to the loss of a hydrosulfide (B80085) radical (HS•) from the parent ion and is a product of direct excited state decay. mdpi.comnih.gov The prevalence of this pathway, which forms radical species, points to enhanced intersystem crossing to triplet excited states rather than internal conversion back to the ground state. mdpi.comnih.gov This behavior contrasts with that expected for the canonical nucleobase uracil. mdpi.comnih.gov

Molecular dynamics simulations and VUV synchrotron radiation studies have further elucidated the fragmentation patterns. nih.govnih.govacs.org These studies indicate that for the neutral this compound cation, a major fragment is observed at 69 amu, which is assigned to the C₃NH₃O⁺ ion. nih.govacs.org This is notably different from its isomer, 4-thiouracil (B160184), which primarily yields a fragment at 85 amu (C₃NH₃S⁺). nih.govacs.org VUV studies also identified fragments at 95 and 96 amu, attributed to C₄N₂H₃O⁺ and C₄N₂H₄O⁺ respectively, arising from the loss of a sulfur atom and, in the former case, an additional hydrogen atom. nih.gov

The table below summarizes the key fragments observed in various dissociative photoionization studies of this compound.

| Precursor Ion | Experimental Technique | Major Fragment(s) (m/z or amu) | Proposed Fragment Identity/Loss | Reference |

| [2-TU-H]⁻ | Laser Photodissociation | [2-TU-H]• | Electron Ejection | mdpi.com, nih.gov |

| [2-TU-H]⁻ | Laser Photodissociation | SCN⁻, 93 | Thiocyanate, Unspecified | mdpi.com, nih.gov |

| [2-TU·H]⁺ | Laser Photodissociation | 96 | Loss of HS• | mdpi.com, nih.gov |

| 2-TU⁺ | VUV Photoionization | 96, 95 | C₄N₂H₄O⁺, C₄N₂H₃O⁺ | nih.gov |

| 2-TU⁺ | VUV Photoionization / MD Simulation | 69 | C₃NH₃O⁺ | nih.gov, acs.org |

Biochemical and Cellular Mechanism Investigations

Role in Nucleic Acid Biochemistry

2-Thiouracil (B1096), a derivative of uracil (B121893), can be incorporated into nucleic acids, most notably transfer RNA (tRNA). oup.com Sulfur-containing nucleosides, including 5-substituted derivatives of 2-thiouridine (B16713) (S2U), are found in natural nucleic acids. oup.com Specifically, these S2U derivatives are located at the first anticodon position (the wobble position) in tRNAs for lysine, glutamic acid, and glutamine. oup.comsemanticscholar.org The presence of 2-thiouridine in tRNA is a result of post-transcriptional modification, a process that is crucial for the proper function and accuracy of translation. asm.org In bacteria and eukaryotes, this modification process is dependent on cysteine desulfurases, which utilize the amino acid cysteine as the initial sulfur source. asm.org

The incorporation of sulfur at the C2 position of the uracil ring is catalyzed by specialized enzymes. mdpi.com In bacteria like Bacillus subtilis, the genes responsible for 2-thiouridine biosynthesis are linked to sulfur metabolism, suggesting that the level of this tRNA modification can serve as an indicator of sulfur availability in the cell. asm.org Studies have shown that both yrvO and mnmA are essential genes in B. subtilis, highlighting the critical role of 2-thiouridine tRNA modification for translational accuracy and cell viability. asm.org

Beyond tRNA, this compound and its derivatives have been synthetically incorporated into other nucleic acids for research purposes. For instance, 2-thio-5-methyluridine, combined with other modifications, has been used to improve the properties of DNA/RNA heteroduplexes. oup.com The chemotherapeutic potential of this compound is linked to its ability to be readily incorporated into nucleic acids, which can impede the growth of melanoma tumors. mdpi.com

The presence of 2-thiouridine and its derivatives at the wobble position of tRNA significantly influences codon-anticodon interactions, playing a crucial role in the regulation of translation. oup.comnih.gov Initially, it was believed that 2-thiouridine was introduced to enhance hybridization with adenosine (A) in NNA codons while restricting wobble pairing with guanosine (G) in NNG codons. nih.gov This was attributed to less effective hydrogen bonding between the N1H donor of guanine (B1146940) and the sulfur acceptor in this compound. nih.gov

However, subsequent biological studies have shown that anticodons containing 5-substituted 2-thiouridines can effectively recognize both NNA and NNG codons. nih.gov For example, tRNAs with 5-methylaminomethyl-2-thiouridine (mnm5S2U), 5-carboxymethylaminomethyl-2-thiouridine (cmnm5S2U), and 5-taurinomethyl-2-thiouridine (τm5S2U) all facilitate the reading of both NNA and NNG codons. nih.gov This suggests a more complex role for 2-thiouridine in codon recognition than simple base-pairing restriction.

The modification of uridine (B1682114) to 2-thiouridine at the wobble position is thought to improve the fidelity of codon-anticodon interactions. oup.com This is supported by the observation that the 2-thiouridine modification significantly stabilizes the duplex formed between the codon and anticodon. oup.com

In terms of base pairing specificity, 2-thiouridines show a preference for hybridizing with adenosine. oup.com The wobble pairing with guanosine is restricted due to the less favorable hydrogen bonding with the sulfur atom in this compound. oup.com However, studies have also shown that under conditions of oxidative stress, 2-thiouridine can be transformed into 4-pyrimidinone riboside (H2U). oup.comnih.gov This transformation alters the base pairing preference, with H2U favoring pairing with guanosine over adenosine. oup.comnih.gov

In DNA duplexes, the strength of a this compound-adenine (S2T-A) base pair is nearly identical to that of a thymine-adenine (T-A) pair. semanticscholar.org Hybridization studies have confirmed the higher stability of the S2T-dA base pair compared to the S2T-dG base pair in DNA duplexes. semanticscholar.org

Enzyme Inhibition Mechanisms of this compound and its Derivatives

This compound and its derivatives, such as 6-propyl-2-thiouracil (PTU), are well-known inhibitors of thyroid hormone biosynthesis. wikipedia.orgnih.gov Their primary target is thyroid peroxidase (TPO), a key enzyme in this process. bioscientifica.com TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroid hormones. oup.comdrugbank.com

The inhibitory mechanism of these thioureylene drugs can be either reversible or irreversible. For instance, PTU acts as a reversible inhibitor of TPO. nih.gov It is believed to function by interacting directly with the oxidized iodide, the product of TPO action, without significantly affecting the enzyme itself. nih.gov In contrast, another antithyroid drug, 1-methyl-2-mercaptoimidazole (MMI), acts as an irreversible inhibitor by directly interacting with and inhibiting the TPO enzyme. nih.gov

Studies have shown that thiourea (B124793), thiouracil, propylthiouracil (B1679721), and methylmercaptoimidazole are all potent inhibitors of TPO-catalyzed iodination. oup.com The in vivo effects of these drugs on TPO activity have been studied in rats. TPO activity in thyroid homogenates from PTU-treated rats was significantly lower than in controls before dialysis, but the activity was restored to control levels after dialysis, confirming the reversible nature of the inhibition. nih.gov Conversely, TPO activity in MMI-treated rats remained low even after dialysis, indicating irreversible inhibition. nih.gov

Derivatives of this compound have been investigated as inhibitors of various other cellular enzymes, demonstrating their potential for broader therapeutic applications.

CDK2A Inhibition: A series of this compound-5-sulfonamide derivatives have been designed and synthesized as potential anticancer agents that inhibit cyclin-dependent kinase 2A (CDK2A). mdpi.comnih.gov CDK2A is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. wikipedia.org Certain synthesized compounds showed promising anticancer activity and significant inhibition of CDK2A, with one compound exhibiting inhibitory activity comparable to the known kinase inhibitor, Roscovitine. mdpi.com Molecular docking studies have supported the binding of these derivatives to CDK2A, providing a rationale for their anticancer effects. mdpi.comnih.gov

15-Lipoxygenase Inhibition: Novel this compound-5-sulfonamide derivatives have also been evaluated for their antioxidant and 15-lipoxygenase (15-LOX) inhibitory activity. nih.govmdpi.com Lipoxygenases are enzymes involved in the biosynthesis of inflammatory mediators. rsc.orglifenscience.org Several synthesized compounds demonstrated significant radical scavenging activity and potent inhibition of 15-LOX, with some derivatives showing superior activity to the standard, quercetin (B1663063). nih.gov Molecular docking studies indicated that these compounds bind effectively to the active site of human 15-LOX. nih.gov

SecA Inhibition: Thiouracil derivatives have been developed as inhibitors of SecA, an essential bacterial ATPase involved in protein translocation across the cell membrane. nih.govtandfonline.com By targeting SecA, these compounds exhibit antibacterial activity. researchgate.net Several synthesized series of thiouracil derivatives containing triazolo-thiadiazole or oxadiazole moieties have shown promising antibacterial effects against various bacterial strains. nih.govtandfonline.com The inhibitory activity of some of these compounds against SecA ATPase was found to be higher than that of the lead inhibitor. nih.govtandfonline.com Molecular docking studies suggest that these compounds bind to a pocket near the ATPase ATP-binding domain of SecA. nih.govtandfonline.com